molecular formula C14H14F2N2O2S B2497004 N,N'-bis(2-fluorobenzyl)sulfamide CAS No. 337924-20-6

N,N'-bis(2-fluorobenzyl)sulfamide

Cat. No.: B2497004
CAS No.: 337924-20-6
M. Wt: 312.33
InChI Key: ONPCSZSNRBSXOC-UHFFFAOYSA-N
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Description

N,N’-bis(2-fluorobenzyl)sulfamide: is a synthetic compound belonging to the class of sulfonamide derivatives. It has the molecular formula C14H14F2N2O2S and a molecular weight of 312.33 g/mol. This compound is characterized by the presence of two fluorobenzyl groups attached to a sulfamide core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-fluorobenzyl)sulfamide typically involves the reaction of 2-fluorobenzylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of N,N’-bis(2-fluorobenzyl)sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-fluorobenzyl)sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to other functional groups.

    Substitution: The fluorobenzyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: N,N’-bis(2-fluorobenzyl)sulfamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms can increase the binding affinity of the compound to specific enzymes, making it a valuable tool for studying enzyme function and inhibition.

Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets and its favorable pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-fluorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfamide core plays a crucial role in stabilizing the interaction and ensuring the compound’s effectiveness .

Comparison with Similar Compounds

  • N,N’-bis(2-chlorobenzyl)sulfamide
  • N,N’-bis(2-bromobenzyl)sulfamide
  • N,N’-bis(2-methylbenzyl)sulfamide

Comparison: N,N’-bis(2-fluorobenzyl)sulfamide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S/c15-13-7-3-1-5-11(13)9-17-21(19,20)18-10-12-6-2-4-8-14(12)16/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCSZSNRBSXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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